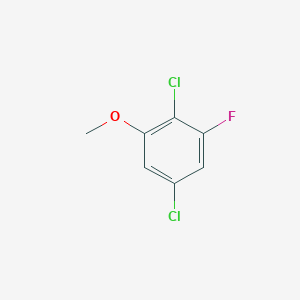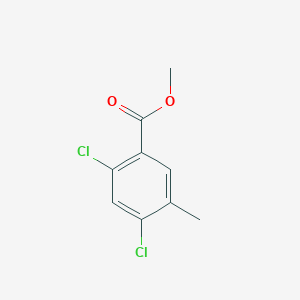![molecular formula C7H8N4O B1461182 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 674788-53-5](/img/structure/B1461182.png)
1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Overview
Description
1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C7H8N4O and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one are Cyclin-Dependent Kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle through their activating agents and endogenous CDK inhibitors .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activities . This inhibition results in the disruption of the cell cycle, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDKs . The downstream effects include the disruption of cell division and potential induction of apoptosis (programmed cell death), particularly in cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CDKs, disruption of the cell cycle, and potential induction of apoptosis . These effects can lead to the death of rapidly dividing cells, such as cancer cells .
Biochemical Analysis
Biochemical Properties
1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . This compound interacts with CDK1/cyclin B complex, inhibiting its activity and thereby affecting cell division . Additionally, it has shown inhibitory activity against bacterial enzymes, making it a potential antibacterial agent .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce cell cycle arrest in cancer cells by inhibiting CDK1 activity . This inhibition leads to the accumulation of cells in the G2/M phase, ultimately resulting in apoptosis . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation . Its impact on cellular metabolism includes alterations in energy production and utilization, which can affect cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with CDKs and other biomolecules. This compound binds to the ATP-binding site of CDK1, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, it may interact with other proteins involved in cell cycle regulation, further enhancing its inhibitory effects . The inhibition of CDK1 activity leads to changes in gene expression, particularly the downregulation of genes involved in cell division and the upregulation of genes promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of compensatory pathways that counteract its effects . These temporal changes highlight the importance of optimizing dosage and treatment duration for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK1 activity, leading to cell cycle arrest and apoptosis in cancer cells . Higher doses can result in toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects . These findings underscore the importance of determining the optimal dosage for safe and effective treatment .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which can influence its overall efficacy and toxicity . Additionally, the compound’s effects on metabolic flux and metabolite levels can impact cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and other target proteins . Additionally, it may be directed to specific subcellular compartments, such as the nucleus, through targeting signals or post-translational modifications . These localization patterns can influence the compound’s efficacy and specificity in inhibiting CDK activity and inducing apoptosis .
Properties
IUPAC Name |
1-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-11-6-5(3-10-11)8-4-9-7(6)12/h3-4H,2H2,1H3,(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADJXPHMYICMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1461103.png)












